3-Methoxy-4-(piperazin-1-yl)aniline
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Overview
Description
3-Methoxy-4-(piperazin-1-yl)aniline is an organic compound that features a methoxy group and a piperazine ring attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(piperazin-1-yl)aniline typically involves the reaction of 3-methoxyaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(piperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted anilines and piperazines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxy-4-(piperazin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(4-methyl-1-piperazinyl)aniline
- 4-(1-Piperazinyl)aniline
- 3-(4-methylpiperazin-1-yl)aniline
Uniqueness
3-Methoxy-4-(piperazin-1-yl)aniline is unique due to the presence of both a methoxy group and a piperazine ring, which confer distinct chemical properties and reactivity. This combination makes it particularly versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-methoxy-4-piperazin-1-ylaniline |
InChI |
InChI=1S/C11H17N3O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 |
InChI Key |
FKWGHBMJVNCRQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCNCC2 |
Origin of Product |
United States |
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